Albonoursin

描述

属性

IUPAC Name |

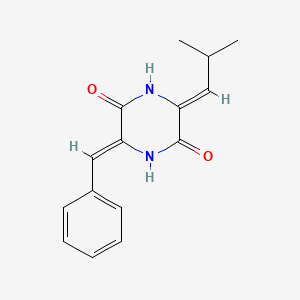

(3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,19)(H,17,18)/b12-8-,13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIIOYPBHIZBOD-JMVBYTIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C\1/C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318208 | |

| Record name | Albonoursin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222-90-8 | |

| Record name | Albonoursin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albonoursin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albonoursin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Albonoursin: A Technical Guide to a Diketopiperazine with Antibacterial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albonoursin is a naturally occurring cyclic dipeptide belonging to the 2,5-diketopiperazine class of compounds. First identified in Streptomyces noursei, it has since been isolated from other Streptomyces species. This molecule is of significant interest to the scientific community due to its antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, biological activity, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is characterized by a central piperazine-2,5-dione ring substituted with benzylidene and isobutylidene groups. The specific stereochemistry of these substituents is crucial for its biological activity.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | (3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione | [1] |

| Molecular Formula | C₁₅H₁₆N₂O₂ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| CAS Number | 1222-90-8 | [1] |

| SMILES | CC(C)C=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 | [1] |

| InChI Key | LCIIOYPBHIZBOD-JMVBYTIWSA-N | [1] |

| XLogP3-AA | 2.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces noursei is a well-characterized pathway that notably does not involve non-ribosomal peptide synthetases (NRPSs) for the formation of the diketopiperazine core.[2][3] The biosynthetic process is orchestrated by a gene cluster containing four key genes: albA, albB, albC, and albD.[2][3]

The pathway commences with the formation of the cyclic dipeptide precursor, cyclo(L-Phe-L-Leu), a reaction catalyzed by the product of the albC gene.[2][3] This is followed by a two-step dehydrogenation process facilitated by a multi-subunit flavoprotein enzyme known as cyclic dipeptide oxidase (CDO).[4] The active CDO enzyme is formed by the products of the albA and albB genes.[2][3] The final step involves the formation of α,β-unsaturations in both the phenylalanine and leucine residues to yield this compound.[4] The function of the albD gene product, a putative membrane protein, is not yet fully elucidated but is believed to be involved in the overall biosynthetic pathway.[2][3]

Figure 1: Biosynthetic pathway of this compound.

Biological Activity

This compound is primarily recognized for its antibacterial activity. While it is established as an antibacterial agent, specific quantitative data on its efficacy against a broad range of bacterial species is limited in the available literature.

Experimental Protocols

Isolation of this compound from Streptomyces noursei

The following is a generalized protocol based on methods for isolating secondary metabolites from Streptomyces species.

Figure 2: Generalized workflow for the isolation of this compound.

Detailed Steps:

-

Fermentation: Streptomyces noursei is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is separated from the mycelia by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to chromatographic techniques, typically starting with silica gel column chromatography, to separate the components. Fractions are collected and analyzed (e.g., by TLC) for the presence of this compound.

-

Purification: Fractions containing this compound are further purified using high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Characterization: The structure of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis of this compound

Antibacterial Susceptibility Testing

The antibacterial activity of this compound can be determined using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol for Broth Microdilution MIC Assay:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the bacterial suspension. Control wells (no this compound and no bacteria) are also included.

-

Incubation: The plate is incubated at the optimal temperature for the growth of the test bacterium for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

Spectroscopic Data

Detailed 1H and 13C NMR spectral data for this compound are not consistently reported in a tabulated format across the reviewed literature. Researchers are advised to consult specialized spectroscopic databases or primary research articles for this information.

Conclusion

This compound remains a molecule of interest for its unique biosynthetic pathway and its potential as an antibacterial agent. Further research is warranted to fully elucidate its spectrum of activity, mechanism of action, and potential for therapeutic development. The information and protocols provided in this guide serve as a foundational resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

References

- 1. This compound | C15H16N2O2 | CID 6109346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The this compound gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Cyclic dipeptide oxidase from Streptomyces noursei. Isolation, purification and partial characterization of a novel, amino acyl alpha,beta-dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Albonoursin: A Technical Guide to its Discovery, Biosynthesis, and Origin in Streptomyces

Executive Summary: Albonoursin, a diketopiperazine antibiotic from Streptomyces noursei, represents a fascinating example of microbial secondary metabolism. Its biosynthesis is notable for being independent of the canonical nonribosomal peptide synthetase (NRPS) machinery, relying instead on a concise and efficient enzymatic pathway. This guide provides an in-depth examination of the discovery of this compound, the elucidation of its unique biosynthetic gene cluster, and the regulatory context of its production. It includes a summary of its antibacterial activity, detailed experimental protocols relevant to its study, and visual diagrams of key pathways and workflows to support researchers and drug development professionals in the field of natural products.

Introduction to this compound

This compound, chemically defined as cyclo(ΔPhe-ΔLeu), is an antibacterial compound belonging to the diketopiperazine (DKP) family.[1][2] DKPs are a large and structurally diverse class of natural products known for a wide range of biological activities. Produced by the soil bacterium Streptomyces noursei, this compound's significance lies not only in its antibiotic properties but also in its unusual biosynthetic origin, which deviates from the well-established nonribosomal peptide synthetase (NRPS) pathways typically responsible for peptide-based natural products in bacteria and fungi.[3] Understanding this alternative mechanism offers new avenues for biosynthetic engineering and the discovery of novel bioactive compounds.

Discovery and Origin

This compound was first identified from cultures of Streptomyces noursei. The key breakthrough in understanding its origin was the isolation and characterization of the enzyme responsible for the final steps of its formation: a cyclic dipeptide oxidase (CDO).[1][4] By using peptide sequence information from the purified CDO, researchers were able to isolate a 3.8 kb DNA fragment from S. noursei that, when transferred to the heterologous host Streptomyces lividans, was sufficient to direct the complete biosynthesis of this compound.[1][2][3] This confirmed that all the necessary genetic machinery for its production was contained within this small locus.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a streamlined process encoded by the alb gene cluster. This pathway is a paradigm of NRPS-independent synthesis for diketopiperazine metabolites.

The alb Gene Cluster

The identified 3.8 kb DNA fragment contains four essential genes: albA, albB, albC, and albD.[1][2]

-

albA and albB : These genes are both required for the function of the cyclic dipeptide oxidase (CDO). AlbA contains an FMN-binding "nitroreductase domain".[1][3]

-

albC : This gene product is sufficient to catalyze the formation of the DKP precursor, cyclo(L-Phe-L-Leu), from its amino acid substrates. It bears no resemblance to NRPS genes, marking a distinct evolutionary path for dipeptide cyclization.[1]

-

albD : The function of albD is not fully elucidated, but it is predicted to encode a putative membrane protein.[1][2]

Key Biosynthetic Steps

The formation of this compound proceeds in two primary stages:

-

DKP Ring Formation: The enzyme AlbC synthesizes the cyclic dipeptide intermediate, cyclo(L-leucyl-L-phenylalanyl).

-

Dehydrogenation: The CDO enzyme, a flavoprotein also known as this compound synthase (a complex of AlbA and AlbB), then catalyzes two successive oxidation reactions.[4] This two-step process introduces α,β-unsaturations into both the phenylalanine and leucine residues of the DKP ring, yielding the final product, this compound.[1][2][4]

References

The Biological Activity of Albonoursin and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albonoursin is a naturally occurring cyclic dipeptide with the structure cyclo(ΔPhe-ΔLeu). As a member of the diketopiperazine (DKP) family of secondary metabolites, it has garnered interest for its potential biological activities, particularly its antibacterial properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanism of action.

Biological Activity of this compound and Analogs

This compound has been primarily recognized for its antibacterial activity. However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values, against a broad spectrum of microorganisms are not extensively available in publicly accessible literature. The available information suggests that this compound exhibits inhibitory effects against certain bacteria.

Antibacterial Activity

While specific MIC values for this compound are not consistently reported across studies, its activity is generally acknowledged. The antibacterial effect is attributed to its cyclic dipeptide structure. The activity of its analogs can vary significantly based on the constituent amino acid residues and their modifications.

| Compound | Target Organism | Activity Type | Quantitative Data (MIC/IC50) | Citation |

| This compound | Bacteria | Antibacterial | Data not available in searched literature | N/A |

| Various Analogs | Bacteria | Antibacterial | Data not available in searched literature | N/A |

Antifungal Activity

Information regarding the antifungal activity of this compound is scarce. While some cyclic peptides exhibit antifungal properties, specific data for this compound is not currently available.

| Compound | Target Organism | Activity Type | Quantitative Data (MIC) | Citation |

| This compound | Fungi | Antifungal | Data not available in searched literature | N/A |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound and its direct analogs against cancer cell lines have not been extensively documented in the available literature. General studies on other diketopiperazines suggest that this class of compounds can exhibit cytotoxic properties.

| Compound | Cell Line | Activity Type | Quantitative Data (IC50) | Citation |

| This compound | Various Cancer Cell Lines | Cytotoxicity | Data not available in searched literature | N/A |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

- Test Compound: Prepare a stock solution of this compound or its analog in a suitable solvent.

- Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

- 96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.

- Growth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

2. Assay Procedure:

- Serial Dilutions: Perform two-fold serial dilutions of the test compound in the microtiter plate. Add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the stock solution of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

- Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to wells 1 through 11.

- Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

- Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism, as detected by the naked eye.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated. However, based on the activity of similar antimicrobial peptides, two primary mechanisms are hypothesized: bacterial membrane disruption and inhibition of quorum sensing.

This compound Biosynthesis Pathway

The production of this compound in Streptomyces noursei involves a specific biosynthetic gene cluster. The pathway begins with the amino acids L-Phenylalanine and L-Leucine.

Biosynthesis of this compound from amino acid precursors.

Conceptual Mechanism of Antibacterial Action

The proposed antibacterial action of this compound likely involves interaction with the bacterial cell membrane, leading to its disruption. Additionally, it may interfere with bacterial communication systems like quorum sensing.

Hypothesized antibacterial mechanisms of this compound.

Conclusion

This compound represents a promising scaffold for the development of new antibacterial agents. However, a significant gap exists in the literature regarding comprehensive quantitative data on its biological activities and a detailed understanding of its molecular mechanisms of action. Further research, including systematic screening against a wide range of pathogens and cancer cell lines, quantitative structure-activity relationship (QSAR) studies of its analogs, and in-depth investigation of its effects on bacterial signaling pathways, is crucial to fully realize its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to build upon in their exploration of this compound and its analogs.

Preliminary Insights into the Mechanism of Action of Albonoursin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albonoursin, a cyclic dipeptide with the structure cyclo(ΔPhe-ΔLeu), is a secondary metabolite produced by the bacterium Streptomyces noursei. Preliminary investigations have confirmed its antibacterial properties, positioning it as a molecule of interest in the search for novel antimicrobial agents. This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing from foundational biosynthetic studies and the broader context of diketopiperazine bioactivity. While the precise molecular targets and pathways of this compound are still under active investigation, this document provides a comprehensive summary of the available data, details key experimental methodologies, and outlines the established biosynthetic framework.

Biosynthesis of this compound

The production of this compound by Streptomyces noursei is a notable example of non-ribosomal peptide synthesis (NRPS)-independent diketopiperazine formation. The biosynthetic pathway is governed by a specific gene cluster containing four key genes: albA, albB, albC, and albD.

The core enzymatic step is the formation of the diketopiperazine ring from the precursor cyclo(L-Phe-L-Leu), which is catalyzed by a cyclic dipeptide oxidase (CDO). The subsequent α,β-unsaturations are also attributed to the activity of this enzymatic complex. The albA and albB genes are essential for this CDO activity. The albC gene is sufficient for the formation of the initial cyclic dipeptide precursor, and albD encodes a putative membrane protein likely involved in transport or secretion of the final compound.[1]

The biosynthesis of this compound can be visualized as a streamlined enzymatic cascade, highlighting the efficiency of microbial secondary metabolite production.

Antibacterial Activity: Preliminary Data

While detailed studies on the mechanism of action are limited, the antibacterial activity of this compound has been established. However, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a broad panel of bacteria, are not yet widely available in the public domain. The primary focus of initial research has been the elucidation of its novel biosynthetic pathway.

The general antibacterial properties of diketopiperazines isolated from Streptomyces species suggest that this compound likely exhibits activity against a range of bacteria, with a potential for greater efficacy against Gram-positive strains. Further screening against clinically relevant pathogens is a critical next step in the evaluation of its therapeutic potential.

Postulated Mechanisms of Action

Based on the known bioactivities of similar cyclic dipeptides and antimicrobial peptides, several potential mechanisms of action for this compound can be hypothesized. These remain to be experimentally validated for this compound itself.

Disruption of Bacterial Cell Membranes

A common mechanism for antimicrobial peptides is the perturbation of the bacterial cell membrane integrity. This can occur through various models, including the formation of pores or channels, leading to the leakage of essential intracellular components and dissipation of the membrane potential.

A logical workflow to investigate this potential mechanism would involve a series of established assays:

Intracellular Targeting

Alternatively, this compound may traverse the bacterial membrane and interact with intracellular targets crucial for cell survival. Potential intracellular mechanisms include:

-

Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or transcription.

-

Inhibition of Protein Synthesis: Binding to ribosomal subunits and disrupting translation.

-

Enzyme Inhibition: Targeting essential bacterial enzymes involved in metabolic pathways.

Experimental Protocols

While specific protocols for this compound are not yet published, the following are standard methodologies that would be employed to investigate its mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Serially dilute the this compound stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final concentrations should typically range from 256 µg/mL down to 0.125 µg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Bacterial Membrane Potential Assay

This assay measures the change in bacterial membrane potential upon exposure to the antimicrobial agent, often using a fluorescent dye that responds to changes in membrane polarization.

Protocol:

-

Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase and harvest by centrifugation. Wash and resuspend the cells in a suitable buffer (e.g., PBS).

-

Dye Loading: Add a membrane potential-sensitive dye (e.g., DiSC₃(5)) to the bacterial suspension and incubate to allow for dye uptake.

-

Baseline Measurement: Measure the baseline fluorescence of the bacterial suspension using a fluorometer.

-

Addition of this compound: Add this compound at various concentrations (e.g., 1x and 2x MIC) to the bacterial suspension.

-

Fluorescence Monitoring: Monitor the change in fluorescence over time. An increase in fluorescence typically indicates membrane depolarization.

-

Controls: Use a known membrane-depolarizing agent (e.g., CCCP) as a positive control and untreated cells as a negative control.

Intracellular ATP Leakage Assay

This assay quantifies the release of intracellular ATP into the extracellular medium, which is an indicator of membrane damage.

Protocol:

-

Bacterial Culture Preparation: Prepare bacterial cells as described for the membrane potential assay.

-

Treatment with this compound: Incubate the bacterial suspension with this compound at different concentrations and for various time points.

-

Sample Collection: Centrifuge the samples to separate the bacterial cells from the supernatant.

-

ATP Measurement: Use a commercial ATP bioluminescence assay kit to measure the ATP concentration in the supernatant.

-

Data Analysis: Compare the ATP levels in the supernatants of treated samples to those of untreated controls. A significant increase in extracellular ATP indicates membrane disruption.

Future Directions

The preliminary understanding of this compound's biosynthesis opens the door for further investigation into its mechanism of action. Future research should prioritize:

-

Comprehensive antimicrobial susceptibility testing against a wide range of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, to determine its spectrum of activity and MIC values.

-

Detailed mechanistic studies employing the experimental protocols outlined above to definitively establish whether this compound targets the bacterial membrane or intracellular components.

-

Identification of the specific molecular target(s) through techniques such as affinity chromatography, proteomics, or genetic screens.

-

In vivo efficacy and toxicity studies to evaluate the therapeutic potential of this compound in animal models of infection.

A clear understanding of this compound's mechanism of action is essential for its potential development as a novel therapeutic agent. The logical progression from biosynthetic pathway elucidation to detailed mechanistic studies will be crucial in unlocking the full potential of this intriguing natural product.

References

Albonoursin: A Technical Guide to a Bioactive Diketopiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Albonoursin, a bioactive cyclic dipeptide with known antibacterial properties. This document consolidates known synonyms, structural information, biosynthetic pathways, and available biological data, presenting it in a format tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound is a member of the 2,5-diketopiperazine class of natural products.[1] It is characterized by a piperazine-2,5-dione core structure with benzylidene and isobutylidene substitutions.[1] The systematic IUPAC name for this compound is (3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione.[1]

Several synonyms for this compound are found throughout scientific literature, reflecting its structure and biosynthetic origins. These are crucial for comprehensive literature searches and unambiguous identification.

| Synonym | Source |

| (3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione | PubChem[1] |

| 3-Benzylidene-6-isobutylidene-2,5-dioxopiperazine | PubChem[1] |

| cyclo(dehydroleucyl-dehydrophenylalanyl) | PubChem[1] |

| cyclo(ΔLeu-ΔPhe) | Multiple Sources[2] |

| cyclo(ΔPhe-ΔLeu) | Multiple Sources[2][3] |

| Albonursin | PubChem[1] |

| B-73 | PubChem[1] |

| P-42-2 | PubChem[1] |

Biosynthesis of this compound

This compound is a microbial secondary metabolite, notably produced by species of Streptomyces, including Streptomyces albulus, Streptomyces albus, and Streptomyces noursei.[1] Its biosynthesis is independent of nonribosomal peptide synthetases (NRPSs), a common pathway for peptide natural products.[2][4]

The biosynthesis begins with the formation of the cyclic dipeptide precursor, cyclo(L-Leu-L-Phe).[5] This precursor then undergoes a two-step dehydrogenation catalyzed by a cyclic dipeptide oxidase (CDO) to introduce α,β-unsaturations, yielding this compound.[2][5] The gene cluster responsible for this compound biosynthesis in S. noursei has been identified and contains four key genes: albA, albB, albC, and albD.[2][4] The albC gene product is sufficient for the formation of the cyclo(L-Leu-L-Phe) precursor, while albA and albB are necessary for the CDO activity.[2][4]

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from amino acid precursors.

Biological Activity

This compound is primarily recognized for its antibacterial activity.[2][3] The dehydrogenation at the α,β-positions of both amino acid residues in the diketopiperazine ring is crucial for its cytotoxic effects.[5] Its precursor, cyclo(L-Leu-L-Phe), and the singly dehydrogenated intermediates do not exhibit the same level of bioactivity.[5]

While the primary reported activity is antibacterial, the broader class of diketopiperazines is known for a wide range of biological activities, including antifungal, antitumor, and antiviral properties.[3][6] Further investigation into the full spectrum of this compound's biological effects is a potential area for future research.

Experimental Protocols

General Method for In Vitro Biosynthesis of this compound

This protocol is adapted from studies on the cell-free synthesis of this compound.[5]

-

Preparation of Cell-Free Extract:

-

Cultivate an this compound-producing strain (e.g., Streptomyces albulus KO-23) in a suitable liquid medium.

-

Harvest the mycelia by centrifugation.

-

Wash the mycelia with a suitable buffer (e.g., phosphate buffer).

-

Resuspend the mycelia in the same buffer and disrupt the cells using sonication or a French press.

-

Centrifuge the lysate at high speed to remove cell debris and obtain the cell-free extract (supernatant).

-

-

In Vitro Reaction:

-

Combine the cell-free extract with the precursor, cyclo(L-Leu-L-Phe), in a reaction buffer.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking.

-

At various time points, quench the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Extraction and Analysis:

-

Extract the reaction mixture with the organic solvent.

-

Evaporate the organic solvent to concentrate the products.

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to detect the formation of this compound and its intermediates.

-

Confirm the identity of the products using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Experimental Workflow for this compound Biosynthesis Analysis

Caption: General workflow for the in vitro biosynthesis and analysis of this compound.

Conclusion and Future Directions

This compound represents a structurally simple yet biologically active member of the diketopiperazine family. Its unique non-NRPS biosynthesis offers an interesting target for biocatalysis and synthetic biology applications. The elucidation of its biosynthetic gene cluster opens avenues for engineered biosynthesis of novel this compound derivatives with potentially enhanced or novel biological activities. Future research should focus on a more detailed characterization of its mode of action, a broader screening for other pharmacological activities, and the exploration of its potential as a lead compound in drug discovery programs.

References

- 1. This compound | C15H16N2O2 | CID 6109346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The this compound gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Biosynthetic intermediates of the tetradehydro cyclic dipeptide this compound produced by Streptomyces albulus KO-23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of Aplysinopsins: Synthesis and Biological Activities | MDPI [mdpi.com]

Role of Albonoursin as a secondary metabolite

An In-depth Technical Guide to Albonoursin as a Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring secondary metabolite belonging to the 2,5-diketopiperazine (DKP) class of compounds. [1][2]First isolated from Streptomyces noursei, this cyclic dipeptide is characterized by a cyclo(ΔPhe-ΔLeu) structure. [2]Its biosynthesis is notable for being independent of nonribosomal peptide synthetase (NRPS) machinery, relying instead on a dedicated gene cluster. [2]While initially recognized for its modest antibacterial properties, its classification as an unsaturated DKP suggests a broader potential for biological activity, including anticancer effects, a characteristic observed in structurally related compounds. [1][3][4]This guide provides a comprehensive technical overview of this compound, covering its biosynthesis, known and potential biological activities, proposed mechanisms of action, and detailed experimental protocols for its evaluation.

Introduction to this compound

Secondary metabolites are organic compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. [5]These molecules often play crucial roles in ecological interactions, such as defense mechanisms. [5]Among the vast diversity of secondary metabolites, diketopiperazines (DKPs) represent the simplest class of cyclic peptides, formed from the condensation of two amino acids. [1][6] this compound, with the chemical formula C₁₅H₁₆N₂O₂, is a DKP derived from phenylalanine and leucine residues. [7]It has been isolated from bacteria such as Streptomyces noursei and Streptomyces albulus, as well as some fungi. [7]The presence of two α,β-unsaturations in its piperazine-2,5-dione core makes it a member of the 3,6-diunsaturated 2,5-DKPs, a subclass with recognized therapeutic potential, particularly in oncology. [3][8]

Biosynthesis of this compound

The biosynthesis of this compound is a well-characterized pathway that notably diverges from the canonical nonribosomal peptide synthetase (NRPS) systems typically responsible for peptide natural products. Instead, it is synthesized via a pathway involving a dedicated gene cluster.

In Streptomyces noursei, a 3.8 kb DNA fragment directs the entire biosynthesis process. [2]This cluster contains four essential genes:

-

albC : This gene is sufficient for the formation of the cyclic dipeptide precursor, cyclo(L-Phe-L-Leu), without showing any sequence similarity to NRPS genes. [2]* albA and albB : These genes encode the two subunits of the cyclic dipeptide oxidase (CDO). This enzyme is critical for catalyzing the formation of the α,β-unsaturations, converting cyclo(L-Phe-L-Leu) into this compound. [2][9]* albD : The product of this gene is a putative membrane protein, though its precise role in the pathway is not fully elucidated. [2] The pathway begins with the formation of the DKP scaffold from L-phenylalanine and L-leucine, catalyzed by the AlbC protein. Subsequently, the CDO enzyme (AlbA/B) performs sequential dehydrogenation reactions on both amino acid side chains to yield the final product, this compound. [2][9]

Biological Activities and Therapeutic Potential

This compound and related DKPs exhibit a range of biological activities. While initially investigated for antibacterial effects, the primary interest for this class of molecules has shifted towards oncology.

-

Antimicrobial Activity : this compound has been reported to possess weak antibiotic activity against some Gram-positive bacteria. [7]The broader DKP family, however, includes compounds with significant activity against pathogens like Staphylococcus aureus. [6]* Anticancer Activity : Many natural and synthetic 2,5-DKPs have demonstrated potent anticancer properties. [8][10]Structurally related unsaturated DKPs, such as phenylahistin, are known to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. [1][3]Given its 3,6-diunsaturated DKP scaffold, this compound is a candidate for similar cytotoxic activity against cancer cell lines.

Quantitative Analysis of Bioactivity

While specific, comprehensive quantitative data for this compound is sparse in publicly accessible literature, data from structurally analogous 2,5-DKPs provide a strong rationale for its investigation. The tables below summarize representative data for this class of compounds.

Table 1: Antimicrobial Activity of Representative Diketopiperazines (Note: Data for specific this compound MIC values were not available in the reviewed literature. The following data for related compounds provide context.)

| Compound Class | Test Organism | Method | MIC (µg/mL) | Reference |

| Cationic Peptides | E. coli | Microdilution | 8 - 16 | [11] |

| Cationic Peptides | P. aeruginosa | Microdilution | 8 - 16 | [11] |

| NCR169C Peptide | S. aureus | Microdilution | 3.1 | [12] |

| NCR169C Peptide | E. faecalis | Microdilution | 6.3 | [12] |

Table 2: Anticancer Activity of Representative Unsaturated 2,5-Diketopiperazines (Note: This data is for compounds structurally related to this compound and indicates the potential efficacy of this chemical scaffold.)

| Compound/Analog | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Spirotryprostatin B | - | Cell Cycle Inhibition | 14 | [10] |

| Phenylahistin Analog | A549 (Lung) | Antiproliferative | ~5-10 | [3] |

| Phenylahistin Analog | HeLa (Cervical) | Antiproliferative | ~1-5 | [3] |

| Cyclo(Tyr-Cys) | HeLa (Cervical) | Growth Inhibition | < 50 | [4] |

| Cyclo(Tyr-Cys) | HT-29 (Colon) | Growth Inhibition | < 50 | [4] |

| Cyclo(Tyr-Cys) | MCF-7 (Breast) | Growth Inhibition | < 50 | [4] |

| XIAP Antagonist DKP | MDA-MB-468 (Breast) | Cytotoxicity (24h) | 2 - 12 | [13] |

| XIAP Antagonist DKP | PPC-1 (Prostate) | Cytotoxicity (24h) | 2 - 12 | [13] |

Proposed Mechanisms of Action

The precise molecular targets of this compound have not been fully elucidated. However, based on its structural class (unsaturated DKP), two primary mechanisms of anticancer action are proposed.

-

Microtubule Destabilization : The most well-documented mechanism for anticancer DKPs like phenylahistin and plinabulin is the inhibition of tubulin polymerization. [6][8][14]These compounds bind at or near the colchicine-binding site on β-tubulin, preventing the formation of microtubules. [3]Disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately triggering apoptosis. [10]

-

Inhibition of Apoptosis Proteins (IAP) : Certain synthetic DKPs have been identified as antagonists of the X-linked inhibitor of apoptosis protein (XIAP). [13]XIAP blocks apoptosis by directly inhibiting caspases 3, 7, and 9. DKP-based antagonists can prevent this inhibition, thereby restoring the apoptotic cascade in cancer cells where XIAP is overexpressed. [13]These compounds were found to target the BIR2 domain of XIAP. [13]

Key Experimental Protocols

Evaluating the biological activity of this compound requires standardized assays. The following sections provide detailed methodologies for determining its antimicrobial and cytotoxic effects.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [15][16] 1. Materials and Reagents:

-

This compound stock solution (e.g., 10 mg/mL in DMSO).

-

Sterile 96-well microtiter plates.

-

Appropriate sterile culture broth (e.g., Mueller-Hinton Broth for bacteria).

-

Bacterial inoculum, adjusted to a concentration of ~1 x 10⁸ CFU/mL, then diluted to a final well concentration of ~5 x 10⁵ CFU/mL.

-

Positive control (e.g., gentamicin) and negative control (broth + DMSO).

-

Growth indicator dye (e.g., Resazurin at 0.01% or INT at 0.5 mg/mL). [15][17] 2. Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

-

Serial Dilution: Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This creates a concentration gradient.

-

Inoculation: Add 100 µL of the prepared bacterial suspension to each well (except for sterility control wells). The final volume in each well is 200 µL.

-

Controls: Include wells for:

-

Growth Control: Broth + inoculum + DMSO (no compound).

-

Sterility Control: Broth only (no inoculum or compound).

-

Positive Control: Broth + inoculum + standard antibiotic.

-

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Result Determination:

-

Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth.

-

Alternatively, add 20 µL of a growth indicator dye (like INT or Resazurin) and incubate for another 30-60 minutes. The MIC is the lowest concentration where no color change (indicating metabolic activity) is observed. [15][17]

-

Protocol: Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial reductases in living cells. [18] 1. Materials and Reagents:

-

Human cancer cell line (e.g., HeLa, A549, MCF-7).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (in DMSO).

-

Sterile 96-well cell culture plates.

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Phosphate-Buffered Saline (PBS).

2. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium + DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the log of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Conclusion and Future Perspectives

This compound stands as a compelling example of a secondary metabolite with untapped therapeutic potential. Its unique NRPS-independent biosynthesis offers opportunities for biosynthetic engineering to create novel DKP derivatives. [2]While its biological activities are not as extensively documented as other DKPs, its structural similarity to potent anticancer agents strongly suggests that it warrants further investigation.

Future research should focus on several key areas:

-

Systematic Screening: Comprehensive screening of this compound against a broad panel of bacterial pathogens and cancer cell lines is necessary to establish definitive MIC and IC₅₀ values.

-

Mechanism of Action Studies: Elucidating the precise molecular targets of this compound is critical. Investigations should explore its effects on tubulin polymerization, apoptosis-related proteins like XIAP, and other potential cellular pathways.

-

In Vivo Efficacy: Promising in vitro results should be followed by evaluation in preclinical animal models to assess therapeutic efficacy, pharmacokinetics, and safety.

-

Medicinal Chemistry Optimization: The this compound scaffold can serve as a template for synthetic modifications aimed at enhancing potency, selectivity, and drug-like properties.

By addressing these areas, the full potential of this compound as a lead compound for the development of new anti-infective or anticancer drugs can be realized.

References

- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. The this compound gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]

- 4. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 6. mdpi.com [mdpi.com]

- 7. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - Goher - Current Pharmaceutical Design [rjpbr.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. idexx.dk [idexx.dk]

- 17. researchgate.net [researchgate.net]

- 18. Nanofibrous materials affect the reaction of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]

Albonoursin gene cluster identification and function

An In-depth Technical Guide to the Albonoursin Gene Cluster: Identification, Function, and Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a diketopiperazine (DKP) metabolite with known antibacterial properties, originally isolated from Streptomyces noursei. What makes this compound particularly noteworthy is its biosynthetic pathway, which operates independently of the canonical Nonribosomal Peptide Synthetase (NRPS) machinery typically responsible for such peptide products. Instead, its synthesis is orchestrated by a compact, four-gene cluster (alb) that utilizes a novel tRNA-dependent Cyclodipeptide Synthase (CDPS). This guide provides a comprehensive overview of the identification of the alb gene cluster, the function of its constituent genes, the enzymatic pathway to this compound, and detailed protocols for its study.

Gene Cluster Identification and Architecture

The this compound biosynthetic gene cluster (alb) was discovered and isolated from Streptomyces noursei. The identification process was ingeniously guided by a "reverse genetics" approach, starting from the purified final enzyme in the pathway.

2.1 Identification Workflow: The initial step was the isolation and purification of the Cyclic Dipeptide Oxidase (CDO), the enzyme responsible for converting the cyclo(L-Phe-L-Leu) precursor into this compound.[1] Partial amino acid sequences were obtained from tryptic digests of the purified CDO. Based on these peptide sequences and typical Streptomyces codon usage, degenerate oligonucleotide primers were synthesized. These primers were successfully used in a Reverse Transcription PCR (RT-PCR) to amplify a 400 bp fragment of the corresponding gene from S. noursei RNA. This authenticated DNA fragment was then used as a probe to screen a genomic library of S. noursei, leading to the isolation and sequencing of a 3.8 kb DNA fragment containing the entire biosynthetic gene cluster.[1]

2.2 Genetic Organization: The sequenced 3.8 kb fragment contains four complete open reading frames (ORFs), designated albA, albB, albC, and albD, which are responsible for this compound biosynthesis.

| Gene | Size (amino acids) | Proposed Function |

| albA | 196 | Subunit of Cyclic Dipeptide Oxidase (CDO); contains a nitroreductase domain. |

| albB | 193 | Subunit of Cyclic Dipeptide Oxidase (CDO). |

| albC | 225 | Cyclodipeptide Synthase (CDPS); synthesizes the cyclo(L-Phe-L-Leu) precursor. |

| albD | 303 | Putative transmembrane protein, likely an exporter/transporter. |

Functional Analysis and Biosynthetic Pathway

The biosynthesis of this compound is a two-stage process catalyzed by the products of the alb genes. This pathway is a paradigm for NRPS-independent synthesis of DKP natural products.

3.1 Stage 1: Cyclodipeptide Synthesis by AlbC The key enzyme AlbC is a Cyclodipeptide Synthase (CDPS). Unlike NRPSs, which use adenylation domains to activate free amino acids, CDPS enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates.[2] AlbC specifically uses Phe-tRNAPhe as the first substrate and Leu-tRNALeu as the second.[3] The synthesis follows a sequential ping-pong mechanism:

-

The phenylalanyl moiety from Phe-tRNAPhe is transferred to a conserved active-site serine residue on AlbC, forming a covalent acyl-enzyme intermediate.

-

This intermediate then reacts with the leucyl moiety from a second incoming Leu-tRNALeu to form a dipeptidyl-enzyme intermediate.

-

The dipeptidyl intermediate undergoes intramolecular cyclization, releasing the cyclo(L-Phe-L-Leu) product.

3.2 Stage 2: Dehydrogenation by Cyclic Dipeptide Oxidase (AlbA/AlbB) The final two steps are catalyzed by the Cyclic Dipeptide Oxidase (CDO), a functional complex formed by the AlbA and AlbB proteins. This enzyme is a flavoprotein that performs two successive α,β-dehydrogenation reactions on the cyclo(L-Phe-L-Leu) scaffold. Recent structural studies have revealed that AlbA and AlbB co-assemble into a megadalton-sized, active enzyme filament.

The reaction proceeds as follows:

-

First Dehydrogenation: The CDO complex oxidizes the phenylalanine residue of cyclo(L-Phe-L-Leu) to form cyclo(ΔPhe-L-Leu).

-

Second Dehydrogenation: The complex then oxidizes the leucine residue to yield the final product, this compound [cyclo(ΔPhe-ΔLeu)].

Each oxidation step transfers electrons to molecular oxygen (O₂), producing hydrogen peroxide (H₂O₂) as a byproduct.

Quantitative Data

Quantitative analysis of the this compound pathway has provided insights into enzyme efficiency and product yield.

Table 1: Enzyme Kinetic and Production Data

| Parameter | Value | Source Organism / System | Reference |

| CDO (AlbA/B) Kₘ for cyclo(L-Phe-L-Leu) | 53 µM | Streptomyces noursei | Purified Enzyme Assay |

| CDO (AlbA/B) kcat (First Dehydrogenation) | 0.69 s⁻¹ | Streptomyces noursei | Purified Enzyme Assay |

| This compound Production Titer | 16 mg/L | Streptomyces albulus KO-23 | Optimized Fermentation |

Experimental Protocols

The following protocols outline key methodologies for the identification and characterization of the this compound gene cluster and its products.

5.1 Protocol 1: Heterologous Expression of the alb Cluster

This protocol describes the expression of the this compound gene cluster in the heterologous host Streptomyces lividans.

-

Vector Construction:

-

Subclone the identified 3.8 kb S. noursei DNA fragment containing the complete albA, B, C, and D genes into an appropriate E. coli-Streptomyces shuttle vector (e.g., pUWL201).

-

Transform the resulting plasmid into a suitable E. coli methylation-deficient strain (e.g., ET12567) containing the driver plasmid pUZ8002 to prepare for conjugation.

-

-

Intergeneric Conjugation:

-

Grow cultures of S. lividans spores and the E. coli donor strain to the mid-log phase.

-

Prepare S. lividans spores by heat shock (e.g., 50°C for 10 minutes) and mix with the washed E. coli donor cells.

-

Plate the mixture onto a suitable medium (e.g., MS agar) and incubate to allow conjugation to occur.

-

Overlay the plates with an appropriate antibiotic selection (e.g., nalidixic acid to select against E. coli and the vector's resistance marker to select for exconjugants).

-

-

Cultivation and Production:

-

Inoculate a confirmed exconjugant colony into a seed culture medium (e.g., TSB) and grow for 48-72 hours.

-

Use the seed culture to inoculate a production medium (e.g., R5A medium).

-

Incubate the production culture at 30°C with shaking (200 rpm) for 5-7 days.

-

-

Metabolite Extraction and Analysis:

-

Centrifuge the culture to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Evaporate the organic solvent to dryness and resuspend the residue in methanol.

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column, comparing the retention time and UV-Vis spectrum to an authentic this compound standard.

-

Confirm the identity of the product by Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the correct mass-to-charge ratio (m/z) for this compound.

-

5.2 Protocol 2: In Vitro Assay of Cyclic Dipeptide Oxidase (CDO) Activity

This protocol details the measurement of CDO enzymatic activity using the precursor cyclo(L-Phe-L-Leu).

-

Enzyme and Substrate Preparation:

-

Prepare a purified CDO enzyme fraction (recombinantly expressed or purified from the native host).

-

Prepare a stock solution of the substrate, cyclo(L-Phe-L-Leu), in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the buffer, substrate solution to a final concentration range (e.g., 10 µM to 200 µM for kinetic analysis), and an appropriate amount of purified CDO enzyme.

-

The total reaction volume should be standardized (e.g., 100 µL).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-60 minutes).

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the formation of the product(s), cyclo(ΔPhe-L-Leu) and this compound.

-

Monitor the reaction at a wavelength where the products show significant absorbance (e.g., 318 nm).

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the rate of product formation.

-

Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ values.

-

References

Methodological & Application

Application Notes and Protocols for the Purification of Albonoursin using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albonoursin, a cyclic dipeptide with the structure cyclo(ΔPhe-ΔLeu), is a secondary metabolite produced by various Streptomyces species, notably Streptomyces noursei. It belongs to the diketopiperazine (DKP) family of natural products and has garnered significant interest due to its antibacterial properties. The purification of this compound is a critical step for its characterization, bioactivity screening, and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products, offering high resolution and reproducibility.

This document provides detailed application notes and a protocol for the purification of this compound from Streptomyces culture extracts using reversed-phase HPLC (RP-HPLC).

Data Presentation

While specific quantitative data for the purification of this compound using the herein described method is not extensively available in the public domain, the following tables provide a template for the type of data that should be collected and organized during the purification process. Researchers should aim to populate these tables with their experimental results.

Table 1: HPLC System and Operating Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Series or equivalent |

| Column | Agilent ZORBAX Eclipse XDB C18 |

| Column Dimensions | 9.4 x 250 mm |

| Particle Size | 5 µm |

| Mobile Phase | 28% Acetonitrile in Water |

| Flow Rate | 2.0 mL/min |

| Detection | UV, Wavelength to be optimized (typically 210-220 nm for peptide bonds) |

| Injection Volume | To be optimized based on sample concentration |

| Column Temperature | Ambient |

Table 2: Expected Purification Performance (Hypothetical Data)

| Parameter | Value |

| Sample Load | |

| Crude Extract (mg) | User-defined |

| Purification Outcome | |

| Retention Time of this compound (min) | To be determined experimentally |

| Purity of this compound Fraction (%) | >95% (as determined by analytical HPLC) |

| Yield of Purified this compound (mg) | To be determined experimentally |

| QC Metrics | |

| Peak Asymmetry | To be determined experimentally |

| Theoretical Plates | To be determined experimentally |

Experimental Protocols

This section outlines the detailed methodology for the extraction and purification of this compound from Streptomyces culture.

Sample Preparation: Extraction of this compound from Streptomyces Culture

-

Cultivation: Inoculate a suitable liquid medium (e.g., ISP2 broth) with a spore suspension of a known this compound-producing Streptomyces strain (e.g., Streptomyces noursei). Incubate the culture under optimal conditions (e.g., 28-30°C, 200 rpm) for a period conducive to secondary metabolite production (typically 5-7 days).

-

Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extraction:

-

Broth Extraction: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction process three times to ensure complete recovery of the compound.

-

Mycelial Extraction: Macerate the mycelial biomass in an organic solvent like methanol or acetone. Filter the extract and concentrate it under reduced pressure.

-

-

Solvent Evaporation: Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain a crude extract.

-

Resuspension: Dissolve the crude extract in a minimal amount of the HPLC mobile phase (28% Acetonitrile in Water) for injection. If the extract does not fully dissolve, sonication may be applied. Filter the resuspended extract through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.

HPLC Purification Protocol

-

System Equilibration: Equilibrate the semi-preparative HPLC system with the mobile phase (28% Acetonitrile in Water) at a flow rate of 2.0 mL/min until a stable baseline is achieved.

-

Sample Injection: Inject the prepared crude extract onto the Agilent ZORBAX Eclipse XDB C18 column.

-

Chromatographic Separation: Perform an isocratic elution with 28% Acetonitrile in Water at a flow rate of 2.0 mL/min.

-

Fraction Collection: Monitor the chromatogram at the determined UV wavelength. Collect the fractions corresponding to the peak suspected to be this compound. The retention time will need to be determined through initial analytical runs and comparison with standards if available.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity. Fractions with the desired purity (e.g., >95%) can be pooled.

-

Solvent Removal and Compound Recovery: Evaporate the acetonitrile from the pooled pure fractions using a rotary evaporator or a stream of nitrogen. The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid powder.

-

Structure Verification: Confirm the identity of the purified compound as this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the extraction and HPLC purification of this compound.

Hypothesized Signaling Pathway Inhibition by this compound

While the precise molecular targets of this compound are not fully elucidated, many cyclic dipeptides are known to interfere with bacterial communication systems, such as quorum sensing (QS). The following diagram illustrates a generalized model of how this compound might inhibit a bacterial quorum sensing pathway.

Caption: Hypothesized mechanism of this compound interfering with bacterial quorum sensing.

Application Notes and Protocols for the Laboratory Synthesis of Albonoursin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albonoursin, chemically known as cyclo(ΔPhe-ΔLeu), is a cyclic dipeptide belonging to the diketopiperazine (DKP) class of natural products. Exhibiting a range of biological activities, including antibacterial and antitumor properties, this compound has garnered significant interest within the drug development community. While its biosynthesis in Streptomyces noursei has been well-characterized, this document focuses on the laboratory chemical synthesis of this compound, providing detailed protocols for researchers aiming to produce this compound for further investigation.

The proposed synthetic strategy involves a two-stage process:

-

Formation of the Saturated Diketopiperazine Core: Synthesis of cyclo(L-Phe-L-Leu) from the corresponding amino acid esters.

-

Introduction of Unsaturation: Dehydrogenation of the saturated DKP core to yield the final product, this compound.

This document provides detailed experimental protocols for each stage, along with data presentation in tabular format for clarity and comparison.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Streptomyces noursei serves as a foundational reference.[1][2] The process is initiated by the formation of the cyclic dipeptide precursor, cyclo(L-Phe-L-Leu). This reaction is catalyzed by enzymes encoded within the alb gene cluster, specifically AlbC, which shows no significant similarity to nonribosomal peptide synthetases (NRPSs).[1][2] Subsequently, a cyclic dipeptide oxidase (CDO), encoded by the albA and albB genes, catalyzes the formation of α,β-unsaturations in both the phenylalanine and leucine residues to yield this compound.[1][2]

Caption: Biosynthetic pathway of this compound in S. noursei.

Proposed Chemical Synthesis of this compound

The following sections detail a proposed two-stage chemical synthesis for this compound based on established methodologies for diketopiperazine synthesis and subsequent dehydrogenation.

Stage 1: Synthesis of cyclo(L-Phe-L-Leu)

The initial step is the formation of the saturated diketopiperazine ring from L-phenylalanine and L-leucine methyl esters. This is a common and effective method for preparing cyclic dipeptides.

Caption: Stage 1: Synthesis of the saturated DKP core.

Experimental Protocol: Synthesis of cyclo(L-Phe-L-Leu)

-

Dipeptide Formation:

-

To a solution of N-Boc-L-phenylalanine (1.0 eq) in dichloromethane (DCM), add L-leucine methyl ester hydrochloride (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide, Boc-L-Phe-L-Leu-OMe.

-

-

Boc-Deprotection and Cyclization:

-

Dissolve the crude Boc-L-Phe-L-Leu-OMe in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting residue in methanol and neutralize with a mild base (e.g., triethylamine).

-

Reflux the methanolic solution for 24-48 hours to induce intramolecular cyclization.

-

Monitor the formation of cyclo(L-Phe-L-Leu) by TLC or LC-MS.

-

After completion, remove the solvent and purify the crude product by column chromatography on silica gel.

-

Quantitative Data for Stage 1 (Representative)

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | N-Boc-L-Phe, L-Leu-OMe·HCl | EDC, DMAP | DCM | 12-18 | 25 | ~90 |

| 2 | Boc-L-Phe-L-Leu-OMe | TFA, Et₃N | DCM, MeOH | 24-48 | 65 | ~70 |

Stage 2: Dehydrogenation to this compound

The second stage involves the introduction of double bonds into the saturated DKP ring. This can be achieved through a dehydrogenation reaction, for which several methods are available. A common approach is the use of a palladium-based catalyst.

Caption: Stage 2: Dehydrogenation to this compound.

Experimental Protocol: Dehydrogenation of cyclo(L-Phe-L-Leu)

-

Reaction Setup:

-

In a round-bottom flask, dissolve cyclo(L-Phe-L-Leu) (1.0 eq) in a high-boiling point solvent such as xylene or mesitylene.

-

Add 10% palladium on charcoal (Pd/C) (0.1-0.2 eq by weight).

-

Fit the flask with a reflux condenser.

-

-

Dehydrogenation Reaction:

-

Heat the reaction mixture to reflux (approximately 140-165 °C, depending on the solvent).

-

Maintain the reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with DCM or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Quantitative Data for Stage 2 (Representative)

| Step | Reactant | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | cyclo(L-Phe-L-Leu) | 10% Pd/C | Xylene | 12-24 | 140 | 40-60 |

Summary and Outlook

The presented protocols provide a comprehensive guide for the laboratory synthesis of this compound. The two-stage approach, involving the formation of the saturated diketopiperazine core followed by dehydrogenation, offers a viable route to this biologically active natural product. The provided quantitative data, while representative, can be optimized through systematic variation of reaction conditions. Successful synthesis and purification will provide researchers with a valuable source of this compound for further biological and pharmacological studies, contributing to the development of new therapeutic agents.

References

Application Notes and Protocols for Albonoursin Antibacterial Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albonoursin is a cyclic dipeptide belonging to the diketopiperazine (DKP) class of natural products.[1] DKPs are known to be produced by a variety of microorganisms, including bacteria and fungi, and have been shown to exhibit a range of biological activities, including antibacterial effects.[2][3] this compound, specifically cyclo(ΔPhe-ΔLeu), has been identified as an antibacterial peptide produced by Streptomyces noursei. This document provides detailed protocols for assessing the antibacterial activity of this compound, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, a general overview of potential antibacterial mechanisms is provided to guide further research into its specific mode of action.

Data Presentation

Quantitative data from antibacterial assays are crucial for evaluating the efficacy of a compound. The following tables provide a structured format for presenting MIC and MBC data for this compound against a panel of representative Gram-positive and Gram-negative bacteria. Researchers should populate these tables with their experimentally determined values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Antibiotic Name] |

| Staphylococcus aureus | Positive | e.g., 25923 | User-determined value | User-determined value |

| Escherichia coli | Negative | e.g., 25922 | User-determined value | User-determined value |

| Pseudomonas aeruginosa | Negative | e.g., 27853 | User-determined value | User-determined value |

| Klebsiella pneumoniae | Negative | e.g., 13883 | User-determined value | User-determined value |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains

| Bacterial Strain | Gram Stain | ATCC Number | This compound MBC (µg/mL) | Positive Control MBC (µg/mL) [Antibiotic Name] |

| Staphylococcus aureus | Positive | e.g., 25923 | User-determined value | User-determined value |

| Escherichia coli | Negative | e.g., 25922 | User-determined value | User-determined value |

| Pseudomonas aeruginosa | Negative | e.g., 27853 | User-determined value | User-determined value |

| Klebsiella pneumoniae | Negative | e.g., 13883 | User-determined value | User-determined value |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the determination of the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

-

This compound (stock solution of known concentration)

-

Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and pipettes

-

Incubator (37°C)

-

Spectrophotometer or microplate reader (optional, for OD600 measurements)

-

Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate. The typical concentration range to test for novel compounds might be from 256 µg/mL down to 0.5 µg/mL.

-

The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

-

This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

-

Controls:

-

Positive Control: A row of wells containing a known antibiotic with a known MIC for the test strain.

-

Negative Control (Growth Control): A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no this compound).

-

Sterility Control: A well containing 100 µL of uninoculated CAMHB.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to confirm the visual assessment.

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to find the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile pipette or multichannel pipette

-

Incubator (37°C)

Procedure:

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

-

Spot-plate or spread the aliquot onto a fresh MHA plate.

-

-

Controls:

-

As a control for bacterial viability, plate an aliquot from the positive growth control well from the MIC plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Determination of MBC:

-

After incubation, count the number of colonies on each spot or plate.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

-

Mandatory Visualization

Experimental Workflow for Antibacterial Activity Assay

Caption: Workflow for MIC and MBC determination.